Acalisib

Description

This compound is an inhibitor of the beta and delta isoforms of the 110 kDa catalytic subunit of class IA phosphoinositide-3 kinases (PI3K) with potential immunomodulating and antineoplastic activities. This compound inhibits the activity of PI3K, thereby preventing the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), which decreases tumor cell proliferation and induces cell death. PI3K-mediated signaling is often dysregulated in cancer cells; the targeted inhibition of PI3K is designed to preserve PI3K signaling in normal, non-neoplastic cells.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

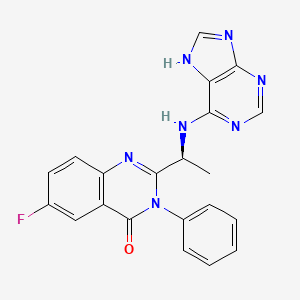

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN7O/c1-12(27-19-17-18(24-10-23-17)25-11-26-19)20-28-16-8-7-13(22)9-15(16)21(30)29(20)14-5-3-2-4-6-14/h2-12H,1H3,(H2,23,24,25,26,27)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCINCLJNAXZQF-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870281-34-8 | |

| Record name | Acalisib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870281348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acalisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVW60IDW1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acalisib's Mechanism of Action in B-Cell Malignancies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acalisib (formerly GS-9820) is a potent and highly selective, second-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). In B-cell malignancies, the PI3K/Akt/mTOR signaling pathway is frequently overactive, playing a crucial role in cell proliferation, survival, and trafficking. This compound's targeted inhibition of PI3Kδ disrupts this pathway, leading to the induction of apoptosis and a reduction in tumor cell growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Selective PI3Kδ Inhibition

This compound exerts its therapeutic effect by selectively targeting the delta isoform of the class I phosphoinositide 3-kinases (PI3Ks). PI3Kδ is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells.[1][2]

Upon BCR activation, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[1][3] Activated Akt then orchestrates a cascade of signaling events that promote cell survival by inhibiting pro-apoptotic proteins and activating transcription factors involved in cell growth and proliferation.[1][4]

This compound, by binding to the ATP-binding site of PI3Kδ, prevents the conversion of PIP2 to PIP3. This blockade of a crucial upstream signaling node leads to the suppression of Akt activation and the subsequent deactivation of the entire PI3K/Akt/mTOR pathway. The ultimate consequence for the malignant B-cell is the inhibition of proliferation and the induction of programmed cell death (apoptosis).

Quantitative Data on this compound's Potency and Selectivity

The preclinical and clinical efficacy of this compound is underpinned by its potent and selective inhibition of PI3Kδ. The following tables summarize key quantitative data from in vitro and clinical studies.

| Parameter | Value | Assay Type | Reference |

| IC50 (PI3Kδ) | 12.7 nM | Biochemical in vitro lipid kinase assay | [5][6] |

| IC50 (PI3Kα) | 5,441 nM | Biochemical in vitro lipid kinase assay | [6] |

| IC50 (PI3Kβ) | 3,377 nM | Biochemical in vitro lipid kinase assay | [6] |

| IC50 (PI3Kγ) | 1,389 nM | Biochemical in vitro lipid kinase assay | [6] |

| EC50 (CD63 Expression) | 14 nM | Human basophil activation assay | [5] |

Table 1: In Vitro Potency and Selectivity of this compound. The IC50 (half-maximal inhibitory concentration) values demonstrate this compound's high selectivity for the PI3Kδ isoform compared to other class I PI3K isoforms. The EC50 (half-maximal effective concentration) in a cell-based assay further confirms its potent activity.

| Malignancy | Overall Response Rate (ORR) | Patient Population | Clinical Trial Phase | Reference |

| Chronic Lymphocytic Leukemia (CLL) | 53.3% | Relapsed/Refractory | Phase 1b | [7] |

| Non-Hodgkin's Lymphoma (NHL) / Hodgkin's Lymphoma (HL) | 28.6% | Relapsed/Refractory | Phase 1b | [7] |

Table 2: Clinical Efficacy of this compound. Data from a phase 1b study of this compound monotherapy in patients with relapsed or refractory lymphoid malignancies.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of PI3K isoforms.

Methodology:

-

Reagents: Recombinant human PI3K isoforms (α, β, γ, δ), ATP, PIP2 substrate, kinase buffer, this compound (GS-9820) stock solution (e.g., 10 mM in DMSO).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, combine the recombinant PI3K enzyme, PIP2 substrate, and this compound at various concentrations in kinase buffer.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a variety of commercially available kits (e.g., ADP-Glo™ Kinase Assay).

-

Plot the percentage of kinase inhibition against the logarithm of this compound concentration to determine the IC50 value.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of B-cell malignancy cell lines, which is an indicator of cell viability and proliferation.

Methodology:

-

Reagents: B-cell malignancy cell lines, complete culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilization solution (e.g., DMSO or a detergent-based solution).

-

Procedure:

-

Seed the B-cell malignancy cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Treat the cells with serial dilutions of this compound and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against this compound concentration to determine the GI50 (concentration for 50% growth inhibition).[8][9]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis and distinguish it from necrosis in B-cell lines treated with this compound.

Methodology:

-

Reagents: B-cell malignancy cell lines, complete culture medium, this compound stock solution, Annexin V-FITC (or another fluorochrome), Propidium Iodide (PI), 1X Binding Buffer, and phosphate-buffered saline (PBS).

-

Procedure:

-

Treat cells with this compound at various concentrations and a vehicle control for a predetermined time.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.[10][11][12][13]

-

Western Blot for Phospho-Akt

This technique is used to measure the phosphorylation status of Akt, a key downstream effector of PI3K, to confirm that this compound is inhibiting the signaling pathway.

Methodology:

-

Reagents: B-cell malignancy cell lines, complete culture medium, this compound stock solution, lysis buffer with protease and phosphatase inhibitors, primary antibodies (anti-phospho-Akt Ser473, anti-total Akt), HRP-conjugated secondary antibody, and chemiluminescent substrate.

-

Procedure:

-

Treat cells with this compound for a short period (e.g., 1-2 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.[14][15][16]

-

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Regulation of B-Cell Receptor Signaling and Its Therapeutic Relevance in Aggressive B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Preclinical activity of a novel multi-axis inhibitor in aggressive and indolent B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - LT [thermofisher.com]

- 12. novusbio.com [novusbio.com]

- 13. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ccrod.cancer.gov [ccrod.cancer.gov]

- 15. usbio.net [usbio.net]

- 16. researchgate.net [researchgate.net]

Investigating the Downstream Effects of Acalisib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acalisib (formerly GS-9820) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies. By selectively targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound offers a targeted therapeutic approach with the potential for reduced off-target effects compared to pan-PI3K inhibitors. This technical guide provides an in-depth overview of the downstream effects of this compound, compiling quantitative data from preclinical and clinical studies, detailing key experimental protocols, and visualizing the intricate signaling pathways involved.

Mechanism of Action and Downstream Signaling

This compound exerts its therapeutic effect by inhibiting the catalytic activity of PI3Kδ. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent cascade of events includes reduced phosphorylation of key proteins involved in cell survival and proliferation, ultimately leading to apoptosis and cell cycle arrest in malignant B-cells.

B-Cell Receptor (BCR) Signaling Pathway Inhibition by this compound

The B-cell receptor (BCR) signaling pathway is constitutively active in many B-cell malignancies and is a primary driver of tumor cell survival and proliferation. PI3Kδ is a central node in this pathway, and its inhibition by this compound effectively dampens these pro-survival signals.

Quantitative Data on the Downstream Effects of this compound

Preclinical Data

This compound has demonstrated potent and selective activity in a variety of preclinical models of B-cell malignancies.

| Cell Line | Disease Type | Assay | Endpoint | This compound IC50/EC50 | Reference |

| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | Cell Viability | Inhibition of proliferation | ~1 µM | [1] |

| Primary CLL cells | Chronic Lymphocytic Leukemia (CLL) | Apoptosis | Induction of apoptosis | Dose-dependent increase | [2] |

| Various Lymphoma Cell Lines | B-cell Lymphoma | Cell Viability | Inhibition of proliferation | nM to low µM range | N/A |

Table 1: Preclinical Activity of this compound in B-cell Malignancy Cell Lines.

| Target Protein | Phosphorylation Site | Cell Line/Model | This compound Concentration | Fold Change vs. Control | Reference |

| Akt | Ser473 | MEC-1 (CLL) | 0.2 µM | Decreased | [1] |

| Akt | Thr308 | MEC-1 (CLL) | 0.2 µM | Decreased | [1] |

| S6 Ribosomal Protein | Ser240/244 | Lymphoma cell lines | Varies | Decreased | N/A |

Table 2: Effect of this compound on Downstream Signaling Proteins.

Clinical Data

The phase 1b clinical trial NCT01705847 evaluated the safety and efficacy of this compound in patients with relapsed/refractory lymphoid malignancies.

| Characteristic | Value |

| Number of Patients | 38 |

| Median Age (years) | 68 (range, 41-86) |

| Male/Female | 28/10 |

| Disease Type | |

| Chronic Lymphocytic Leukemia (CLL) | 15 |

| Non-Hodgkin Lymphoma (NHL) | 22 |

| Hodgkin Lymphoma (HL) | 1 |

| Median Prior Therapies | 3 (range, 1-11) |

Table 3: Baseline Patient and Disease Characteristics from NCT01705847.

| Response Metric | All Patients (n=38) | CLL (n=15) | NHL/HL (n=23) |

| Overall Response Rate (ORR) | 42.1% | 53.3% | 34.8% |

| Complete Response (CR) | 0% | 0% | 0% |

| Partial Response (PR) | 42.1% | 53.3% | 34.8% |

| Stable Disease (SD) | 36.8% | 33.3% | 39.1% |

| Progressive Disease (PD) | 15.8% | 13.3% | 17.4% |

Table 4: Efficacy Results from the NCT01705847 Study.

| Adverse Event (Any Grade) | Frequency |

| Diarrhea | 47% |

| Fatigue | 37% |

| Nausea | 32% |

| Pyrexia | 29% |

| Rash | 26% |

| Grade ≥3 Adverse Events | |

| Neutropenia | 16% |

| Pneumonia | 11% |

| Anemia | 8% |

| Diarrhea | 8% |

Table 5: Common Treatment-Emergent Adverse Events in the NCT01705847 Study.

Modulation of the Tumor Microenvironment

This compound not only has direct effects on tumor cells but also modulates the tumor microenvironment, which can contribute to its anti-cancer activity.

| Immune Cell Population | Effect of this compound | Mechanism | Reference |

| Regulatory T cells (Tregs) | Decrease | Inhibition of PI3Kδ signaling, which is crucial for Treg function and survival. | [3] |

| Myeloid-Derived Suppressor Cells (MDSCs) | Potential Decrease | PI3Kδ is implicated in the function of MDSCs; its inhibition may reduce their suppressive activity. | [4] |

| CD8+ T cells | Increase in activity | Reduction of immunosuppressive cells like Tregs and MDSCs can lead to enhanced cytotoxic T-cell function. | [3] |

Table 6: Effects of this compound on Immune Cell Populations in the Tumor Microenvironment.

| Cytokine | Effect of this compound | Reference |

| IL-6 | Potential Decrease | [5] |

| TNF-α | Potential Decrease | [6] |

| CXCL13 | Potential Decrease | N/A |

Table 7: Potential Effects of this compound on Cytokine Levels.

Experimental Protocols

Western Blot Analysis of Akt Phosphorylation

This protocol describes the methodology for assessing the phosphorylation status of Akt at Ser473 and Thr308 in lymphoma cells following treatment with this compound.

Detailed Steps:

-

Cell Culture and Treatment: Plate lymphoma cells at a density of 1x10^6 cells/mL and treat with desired concentrations of this compound or vehicle control (DMSO) for specified time periods.

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), total Akt, and a loading control (e.g., GAPDH or β-actin), diluted in blocking buffer.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control.

Flow Cytometry for Immunophenotyping of T-cell Subsets

This protocol outlines the procedure for analyzing T-cell populations in peripheral blood mononuclear cells (PBMCs) from patients treated with this compound.

Detailed Steps:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Staining: Resuspend PBMCs in FACS buffer and incubate with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25) for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with FACS buffer.

-

Fixation and Permeabilization (for intracellular staining): If staining for intracellular markers like FoxP3 (for Tregs), fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

-

Intracellular Staining: Incubate the permeabilized cells with the intracellular antibody (e.g., anti-FoxP3) for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells with permeabilization buffer.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software. Use a sequential gating strategy to identify T-cell subsets (e.g., CD3+CD4+ T-cells, CD3+CD8+ T-cells, and CD4+CD25+FoxP3+ Tregs).

Multiplex Cytokine Assay (Luminex)

This protocol describes the measurement of multiple cytokines in patient plasma samples using a Luminex-based multiplex immunoassay.

Detailed Steps:

-

Sample Preparation: Thaw plasma samples on ice and centrifuge to remove any debris.

-

Assay Procedure:

-

Prepare the antibody-coupled magnetic beads and add them to the wells of a 96-well plate.

-

Wash the beads using a magnetic plate washer.

-

Add standards, controls, and plasma samples to the wells and incubate to allow cytokines to bind to the capture antibodies on the beads.

-

Wash the beads to remove unbound components.

-

Add a biotinylated detection antibody cocktail and incubate.

-

Wash the beads.

-

Add streptavidin-phycoerythrin (SAPE) and incubate.

-

Wash the beads and resuspend in sheath fluid.

-

-

Data Acquisition: Acquire data on a Luminex instrument.

-

Data Analysis: Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curves.

Conclusion

This compound is a promising targeted therapy for B-cell malignancies that effectively inhibits the PI3Kδ signaling pathway. This guide has provided a comprehensive overview of its downstream effects, supported by quantitative preclinical and clinical data. The detailed experimental protocols and signaling pathway diagrams serve as valuable resources for researchers and drug development professionals working to further elucidate the mechanism of action of this compound and to develop novel therapeutic strategies for hematological cancers. Further investigation into the broader phosphoproteomic changes induced by this compound and its detailed impact on the tumor microenvironment will continue to refine our understanding of this important therapeutic agent.

References

- 1. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt is activated in chronic lymphocytic leukemia cells and delivers a pro-survival signal: the therapeutic potential of Akt inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Idelalisib reduces regulatory T cells and activates T helper 17 cell differentiation in relapsed refractory patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. TGF-α and IL-6 plasma levels selectively identify CML patients who fail to achieve an early molecular response or progress in the first year of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Acalisib (GS-9820): A Deep Dive into its Role in Lymphocyte Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Acalisib (also known as GS-9820 and TGR-1202), a second-generation, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). We will delve into its core mechanism of action, its specific impact on critical lymphocyte signaling pathways, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals working in oncology, immunology, and related fields.

This compound has demonstrated significant therapeutic potential in the treatment of various B-cell malignancies. Its high selectivity for the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells, allows for a more targeted approach with a potentially improved safety profile compared to broader PI3K inhibitors. This guide synthesizes key preclinical and clinical data to provide a detailed understanding of this compound's role in modulating lymphocyte function.

Mechanism of Action and Pathway Inhibition

This compound exerts its effects by inhibiting the PI3Kδ enzyme, a critical component of the B-cell receptor (BCR) signaling pathway. In normal and malignant B-lymphocytes, the activation of the BCR leads to the recruitment and activation of PI3Kδ. This, in turn, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK).

The activation of the Akt signaling cascade subsequently triggers a multitude of cellular processes crucial for B-cell proliferation, survival, and differentiation through downstream targets like the mammalian target of rapamycin (mTOR), glycogen synthase kinase 3 (GSK3), and the forkhead box O (FOXO) family of transcription factors. By selectively inhibiting PI3Kδ, this compound effectively curtails the production of PIP3, leading to the downregulation of this entire signaling cascade. This results in the induction of apoptosis and the inhibition of proliferation in malignant B-cells.

Caption: this compound's mechanism of action within the PI3K/Akt/mTOR signaling pathway.

Quantitative Analysis of this compound's Potency and Selectivity

The efficacy of this compound is underscored by its potent and selective inhibition of PI3Kδ. The following tables summarize key quantitative data from various preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kδ |

| PI3Kδ | 13 | - |

| PI3Kγ | 241 | ~18.5-fold |

| PI3Kβ | 2,056 | ~158-fold |

| PI3Kα | 2,968 | ~228-fold |

Data compiled from various preclinical studies. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Cellular Activity of this compound in Malignant B-Cell Lines

| Cell Line | Disease Type | Assay | IC50 / Effect |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | pAkt (Ser473) Inhibition | IC50: 3 nM |

| JeKo-1 | Mantle Cell Lymphoma | pAkt (Ser473) Inhibition | IC50: 27 nM |

| Various B-cell lines | B-cell malignancies | Apoptosis Induction | Significant increase in apoptosis |

| Primary CLL cells | Chronic Lymphocytic Leukemia | Cell Viability | Reduction in viability |

This table summarizes the cellular effects of this compound on key downstream readouts like Akt phosphorylation and cell viability.

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, this section outlines the methodologies for key experiments.

1. In Vitro Kinase Assay

This assay is crucial for determining the direct inhibitory effect of this compound on the enzymatic activity of PI3K isoforms.

-

Objective: To determine the IC50 values of this compound against PI3Kδ, γ, β, and α.

-

Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is commonly used. The assay measures the production of PIP3 by recombinant PI3K enzymes.

-

Methodology:

-

Recombinant human PI3K isoforms are incubated with a specific substrate (e.g., PIP2) and ATP.

-

Serial dilutions of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

A detection mix containing a PIP3-binding protein (e.g., GRP1) and a fluorescently labeled antibody is added.

-

The TR-FRET signal is measured using a suitable plate reader. The signal is inversely proportional to the amount of PIP3 produced.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

2. Western Blotting for pAkt Inhibition

This method is used to assess the impact of this compound on the downstream PI3K signaling pathway within cells.

-

Objective: To measure the levels of phosphorylated Akt (pAkt) at Ser473 in response to this compound treatment.

-

Methodology:

-

Malignant B-cell lines (e.g., SU-DHL-6, JeKo-1) are cultured under standard conditions.

-

Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).

-

Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for pAkt (Ser473) and total Akt.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry is used to quantify the band intensities, and the ratio of pAkt to total Akt is calculated.

-

Caption: A typical experimental workflow for Western blot analysis of pAkt inhibition.

3. Cell Viability and Apoptosis Assays

These assays are fundamental to understanding the functional consequences of PI3Kδ inhibition by this compound.

-

Objective: To determine the effect of this compound on the viability and apoptosis of malignant B-cells.

-

Methodology (Viability - e.g., CellTiter-Glo®):

-

Cells are seeded in 96-well plates and treated with a dose range of this compound.

-

After a prolonged incubation period (e.g., 72 hours), a reagent that measures ATP levels (indicative of metabolically active cells) is added.

-

Luminescence is measured, which correlates with the number of viable cells.

-

-

Methodology (Apoptosis - e.g., Annexin V/PI Staining):

-

Cells are treated with this compound for a defined period (e.g., 48 hours).

-

Cells are harvested and washed.

-

Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

-

Conclusion

This compound is a potent and highly selective PI3Kδ inhibitor that effectively disrupts the aberrant signaling pathways driving the proliferation and survival of malignant B-lymphocytes. Its mechanism of action, centered on the inhibition of the PI3K/Akt/mTOR axis, has been well-characterized through a variety of in vitro and cellular assays. The quantitative data consistently demonstrates its high degree of selectivity for the delta isoform, which is a key attribute for its therapeutic window. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel PI3Kδ inhibitors. This in-depth understanding is critical for the ongoing development and optimal clinical application of this promising class of targeted therapies.

Early-Stage Research on Acalisib (CAL-120): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acalisib, also known as CAL-120 or GS-9820, is a potent and selective second-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers, particularly hematological malignancies where PI3Kδ is predominantly expressed and plays a crucial role in B-cell receptor signaling. This technical guide provides an in-depth overview of the early-stage research on this compound, encompassing its mechanism of action, preclinical efficacy, and early clinical findings.

Mechanism of Action

This compound is an inhibitor of the beta and delta isoforms of the 110 kDa catalytic subunit of class IA phosphoinositide-3 kinases (PI3K) with potential immunomodulating and antineoplastic activities.[1] By selectively inhibiting the PI3Kδ isoform, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling proteins such as Akt and mammalian target of rapamycin (mTOR), leading to decreased tumor cell proliferation and the induction of apoptosis.[1] The targeted inhibition of PI3Kδ is designed to minimize effects on PI3K signaling in normal, non-neoplastic cells, potentially leading to a more favorable safety profile compared to pan-PI3K inhibitors.

Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and the point of intervention by this compound.

Quantitative Data

Table 1: In Vitro Kinase Selectivity of this compound

| Kinase Target | IC50 (nM) | Fold Selectivity (vs. PI3Kδ) |

| PI3Kδ | 12.7 | 1 |

| PI3Kγ | 1,389 | ~109 |

| PI3Kβ | 3,377 | ~266 |

| PI3Kα | 5,441 | ~428 |

| DNA-PK | 18,700 | >1,472 |

| mTOR | >10,000 | >787 |

| hVPS34 | 12,700 | ~1,000 |

| PI3KCIIβ | >10,000 | >787 |

Data compiled from multiple sources.[2][3]

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Assay | Endpoint | IC50 / EC50 (nM) |

| Human Basophils | CD63 Expression (IgE-mediated) | Inhibition | 14 |

| Fibroblasts | pAkt Induction (PDGF-stimulated) | Inhibition | 11,585 |

| Fibroblasts | pAkt Induction (LPA-stimulated) | Inhibition | 2,069 |

| RAW264.7 | Cell Viability (MTT) | Inhibition | Not specified |

Data compiled from multiple sources.[2][4]

Table 3: In Vivo Efficacy of this compound (as GS-9820) in a Multiple Myeloma Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition |

| This compound (GS-9820) | 10 mg/kg | Sufficient to reduce tumor growth |

Note: Specific quantitative tumor growth inhibition data was not available in the reviewed sources.[3]

Table 4: Phase 1b Clinical Trial (NCT01705847) of this compound in Relapsed/Refractory Lymphoid Malignancies - Patient Demographics and Response

| Characteristic | Value |

| Number of Patients | 38 |

| Median Age (Range) | 69 (48-81) years |

| Most Common Malignancy | Chronic Lymphocytic Leukemia (CLL) (57.9%) |

| Median Prior Therapies (Range) | 3 (2-4) |

| Overall Response Rate (ORR) | 42.1% |

| ORR in CLL | 53.3% |

| ORR in NHL/HL | 28.6% |

| Dose Escalation Cohorts | 50, 100, 200, 400 mg twice daily |

Data from the final results of the NCT01705847 study.[5][6]

Experimental Protocols

Biochemical Kinase Assay (In Vitro)

This protocol outlines a general method for determining the in vitro potency of this compound against PI3K isoforms.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of this compound in assay buffer to achieve a range of concentrations.

-

Prepare a reaction buffer containing a buffer (e.g., HEPES), salts (e.g., MgCl2, NaCl), and a carrier protein (e.g., BSA).[7]

-

Dilute the purified recombinant PI3Kδ enzyme in the reaction buffer.

-

Prepare a solution of ATP at a concentration close to the Km of the enzyme.[1]

-

Prepare the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

-

-

Assay Procedure:

-

In a microplate, add the diluted this compound or vehicle control (DMSO).

-

Add the diluted PI3Kδ enzyme to each well.

-

Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and PIP2.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

-

Detection:

-

The amount of ADP produced, which is proportional to the kinase activity, can be measured using various commercial kits (e.g., ADP-Glo™ Kinase Assay).[7] These assays typically involve a coupled enzymatic reaction that generates a luminescent or fluorescent signal.

-

-

Data Analysis:

-

The signal from each well is measured using a plate reader.

-

The percentage of kinase inhibition is calculated relative to the vehicle control.

-

The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This protocol describes a general method for assessing the effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Seeding:

-

Harvest and count the desired cancer cell line (e.g., RAW264.7).

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2.5-3 x 10^4 cells/cm²) in complete culture medium.[1]

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS (e.g., 5 mg/mL).

-

Add a small volume of the MTT solution to each well to a final concentration of approximately 0.5 mg/mL.[4]

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

After the incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1][4]

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[8]

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Multiple Myeloma Xenograft Model (In Vivo)

This protocol provides a general framework for establishing a multiple myeloma xenograft model in mice to evaluate the in vivo efficacy of this compound.

Methodology:

-

Cell Culture and Animal Model:

-

Tumor Cell Implantation:

-

Harvest the multiple myeloma cells and resuspend them in a suitable medium or matrix (e.g., PBS or Matrigel).

-

Inject a specific number of cells (e.g., 1 x 10^6 to 10 x 10^7) subcutaneously into the flank of each mouse.[11]

-

-

Tumor Growth Monitoring and Treatment Initiation:

-

Monitor the mice regularly for tumor growth.

-

Measure the tumor volume using calipers, typically calculated using the formula: (Length x Width²) / 2.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

This compound Administration:

-

Prepare this compound for oral administration in a suitable vehicle.

-

Administer this compound to the treatment group at a specified dose and schedule (e.g., 10 mg/kg, once or twice daily) via oral gavage.

-

Administer the vehicle alone to the control group.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth and the general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor volume and weight.

-

Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.

-

Conclusion

Early-stage research on this compound (CAL-120) has demonstrated its high potency and selectivity for the PI3Kδ isoform. Preclinical in vitro and in vivo studies have shown its ability to inhibit the PI3K signaling pathway and reduce the growth of cancer cells, particularly those of hematopoietic origin. The phase 1b clinical trial in patients with relapsed/refractory lymphoid malignancies provided initial evidence of its clinical activity, with a manageable safety profile. These findings have established a strong foundation for the further clinical development of this compound as a targeted therapy for certain cancers. Further research will be necessary to fully elucidate its therapeutic potential and identify patient populations most likely to benefit from this agent.

References

- 1. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Final results of a phase 1b study of the safety and efficacy of the PI3Kδ inhibitor this compound (GS-9820) in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Final results of a phase 1b study of the safety and efficacy of the PI3Kδ inhibitor this compound (GS-9820) in relapsed/refractory lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.es [promega.es]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. [Establishment of xenotransplated mouse model using primary multiple myeloma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mouse models of multiple myeloma: technologic platforms and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]

Acalisib's Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acalisib (formerly GS-9820) is a potent and highly selective second-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many malignancies. While the direct anti-proliferative effects of PI3K inhibitors on tumor cells are well-established, there is a growing body of evidence highlighting their significant immunomodulatory role within the tumor microenvironment (TME). This document provides a technical overview of the known and inferred impacts of this compound on the TME, drawing from clinical trial data for this compound and preclinical and clinical data from other selective PI3Kδ inhibitors where direct this compound data is limited.

Core Mechanism of Action

This compound selectively inhibits PI3Kδ, an isoform predominantly expressed in hematopoietic cells.[1] This selectivity is crucial as it minimizes the off-target effects associated with broader PI3K inhibition. In a human basophil activation assay, this compound demonstrated high selectivity for PI3Kδ with an IC50 of 12.7 nM.[1] Inhibition of PI3Kδ in immune cells disrupts downstream signaling through Akt, leading to modulation of immune cell function, trafficking, and survival.

Impact on the Tumor Microenvironment

The anti-tumor activity of PI3Kδ inhibitors extends beyond direct effects on malignant B-cells to the modulation of the supportive TME.[2] This includes disrupting the interactions between tumor cells and the surrounding immune and stromal cells.

Quantitative Data on TME Modulation by PI3Kδ Inhibitors

Direct quantitative data on the impact of this compound on the TME from preclinical or clinical studies is not extensively available in the public domain. However, data from other selective PI3Kδ inhibitors, such as Idelalisib and Duvelisib, provide insights into the expected effects of this drug class.

| Parameter | Drug | Model/System | Key Findings | Reference |

| Immune Cell Populations | ||||

| Regulatory T cells (Tregs) | Idelalisib | Eμ-TCL1 mouse model of CLL | Decreased Treg numbers, proliferation, and activity. | [2] |

| CD8+ Effector T cells | Idelalisib | Eμ-TCL1 mouse model of CLL | Decreased numbers and cytotoxic ability. | [2] |

| Tumor-Associated Macrophages (TAMs) | Duvelisib | PTCL patient-derived xenograft | Shift from immunosuppressive M2-like to inflammatory M1-like phenotype. | [3] |

| Cytokine & Chemokine Modulation | ||||

| Pro-inflammatory Cytokines (IL-6, IL-10) | Idelalisib | In vitro studies | Reduction in pro-inflammatory cytokine production. | [4] |

| Chemokine-induced T-cell migration | Duvelisib | In vitro human T-cells (CXCL12-stimulated) | Blocked T-cell migration (EC50 128±39 nM). | [5] |

| Inhibitory Activity | ||||

| PI3K-δ in LPS-stimulated human monocytes | Duvelisib | Ex vivo whole blood assays | Potent inhibition (IC50 0.4 ±0.1 µM). | [5] |

| PI3K-δ in LPS-stimulated human monocytes | Idelalisib | Ex vivo whole blood assays | Potent inhibition (IC50 1.0±0.2 µM). | [5] |

Note: The data presented for Idelalisib and Duvelisib are intended to be illustrative of the potential effects of this compound, a fellow PI3Kδ inhibitor.

Signaling Pathways and Experimental Workflows

PI3Kδ Signaling Pathway in Immune Cells

The following diagram illustrates the central role of the PI3Kδ pathway in immune cell signaling and how its inhibition by this compound can alter downstream cellular functions.

Experimental Workflow for TME Analysis

This diagram outlines a typical workflow for assessing the impact of a PI3Kδ inhibitor like this compound on the tumor microenvironment in a preclinical setting.

Logical Relationships of PI3Kδ Inhibition in the TME

The following diagram illustrates the interconnected effects of PI3Kδ inhibition on various components of the tumor microenvironment.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of PI3Kδ inhibitors on the TME. These protocols are based on standard methodologies and should be optimized for specific experimental conditions.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To quantify the proportions of different immune cell subsets within the tumor.

Methodology:

-

Tumor Dissociation:

-

Excise tumors from treated and control animals and weigh them.

-

Mince the tumors into small pieces in RPMI-1640 medium.

-

Digest the tissue using a tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of enzymes such as collagenase and DNase I for 30-60 minutes at 37°C with agitation.

-

Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the cells with PBS containing 2% FBS.

-

-

Cell Staining:

-

Count the cells and adjust the concentration to 1x10^6 cells per sample.

-

Block Fc receptors with an anti-CD16/CD32 antibody.

-

Stain for surface markers using a cocktail of fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3, anti-CD25) for 30 minutes on ice in the dark.

-

For intracellular staining (e.g., FoxP3), fix and permeabilize the cells using a specialized buffer kit (e.g., eBioscience FoxP3/Transcription Factor Staining Buffer Set) according to the manufacturer's instructions.

-

Incubate with the intracellular antibody for 30 minutes at room temperature.

-

Wash the cells and resuspend in flow cytometry staining buffer.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer (e.g., BD LSRFortessa).

-

Analyze the data using flow cytometry analysis software (e.g., FlowJo) to gate on specific immune cell populations.

-

Immunohistochemistry (IHC) for CD8 and FoxP3

Objective: To visualize the spatial distribution and quantify the density of CD8+ T cells and regulatory T cells within the tumor tissue.

Methodology:

-

Tissue Preparation:

-

Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.

-

Process the fixed tissue and embed in paraffin.

-

Cut 4-5 µm thick sections and mount on charged slides.

-

-

Staining Procedure:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a protein block solution.

-

Incubate with the primary antibody (e.g., rabbit anti-CD8 and mouse anti-FoxP3) overnight at 4°C.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the signal using a DAB chromogen kit.

-

Counterstain with hematoxylin.

-

Dehydrate the sections and mount with a coverslip.

-

-

Image Analysis:

-

Scan the slides using a digital slide scanner.

-

Quantify the number of positive cells per unit area using image analysis software (e.g., QuPath or ImageJ).

-

Cytokine Profiling of Tumor Lysates

Objective: To measure the levels of various cytokines and chemokines within the tumor microenvironment.

Methodology:

-

Tumor Lysate Preparation:

-

Snap-freeze freshly excised tumors in liquid nitrogen.

-

Homogenize the frozen tumors in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at high speed to pellet cellular debris.

-

Collect the supernatant (tumor lysate) and determine the total protein concentration using a BCA assay.

-

-

Multiplex Bead-Based Immunoassay (e.g., Luminex):

-

Dilute the tumor lysates to a consistent protein concentration.

-

Use a commercially available multiplex cytokine/chemokine panel.

-

Incubate the tumor lysates with the antibody-coupled magnetic beads according to the manufacturer's protocol.

-

Add the detection antibodies and then streptavidin-phycoerythrin.

-

Wash the beads between each step.

-

Acquire the data on a Luminex instrument.

-

-

Data Analysis:

-

Analyze the raw data using the instrument's software to calculate the concentration of each analyte based on a standard curve.

-

Normalize the cytokine concentrations to the total protein concentration of the lysate.

-

Conclusion

This compound, as a selective PI3Kδ inhibitor, holds significant potential to modulate the tumor microenvironment in favor of an anti-tumor immune response. While direct quantitative data for this compound's TME effects are still emerging, the evidence from analogous PI3Kδ inhibitors strongly suggests that its therapeutic efficacy is likely a combination of direct tumor cell inhibition and immunomodulation. The experimental protocols and analytical frameworks provided in this guide offer a robust starting point for researchers to further investigate and quantify the specific impacts of this compound on the complex cellular and molecular landscape of the tumor microenvironment.

References

- 1. Final results of a phase 1b study of the safety and efficacy of the PI3Kδ inhibitor this compound (GS-9820) in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

Acalisib: A Technical Guide to its Immunomodulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acalisib (GS-9820) is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is crucial for the proliferation, survival, and activation of various immune cells, particularly those of hematopoietic origin.[3] Dysregulation of PI3Kδ signaling is implicated in numerous hematological malignancies and inflammatory conditions, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of the immunomodulatory properties of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action

This compound exerts its effects by selectively inhibiting the p110δ catalytic subunit of the Class I PI3K family.[1][2] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors such as AKT, thereby modulating cellular processes including proliferation, apoptosis, and cytokine production.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Notes |

| PI3Kδ | 12.7 | Highly potent and selective inhibition. |

| PI3Kα | 5441 | Over 400-fold more selective for PI3Kδ. |

| PI3Kβ | 3377 | Over 260-fold more selective for PI3Kδ. |

| PI3Kγ | 1389 | Over 100-fold more selective for PI3Kδ. |

| DNA-PK | 18,700 | |

| mTOR | >10,000 | |

| hVPS34 | 12,700 | |

| Data compiled from multiple sources.[2] |

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Stimulus | Readout | EC50 (nM) |

| Basophil Activation | Human Basophils | FcεRI | CD63 Expression | 14 |

| pAkt Inhibition | Fibroblasts | PDGF (PI3Kα-dependent) | pAkt levels | 11,585 |

| pAkt Inhibition | Fibroblasts | LPA (PI3Kβ-dependent) | pAkt levels | 2,069 |

| Data compiled from multiple sources.[3] |

Table 3: Clinical Efficacy of this compound in Relapsed/Refractory Lymphoid Malignancies (Phase 1b Study)

| Disease Type | Overall Response Rate (ORR) | Notes |

| Chronic Lymphocytic Leukemia (CLL) | 53.3% | Higher response rate observed in CLL patients. |

| Non-Hodgkin Lymphoma (NHL) / Hodgkin Lymphoma (HL) | 28.6% | |

| This was a dose-escalation study with doses ranging from 50 mg to 400 mg twice daily. |

Experimental Protocols

Biochemical Kinase Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PI3K isoforms.

Methodology:

-

Reagents: Recombinant human PI3K isoforms (α, β, δ, γ), ATP, phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2) substrate, kinase buffer, and this compound.

-

Procedure:

-

This compound is serially diluted in DMSO to create a range of concentrations.

-

The kinase reaction is initiated by adding the PI3K enzyme to a mixture of the lipid substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP), and the respective this compound dilution in a kinase reaction buffer.

-

The reaction is incubated at room temperature for a specified period (e.g., 20-30 minutes).

-

The reaction is terminated by the addition of a stop solution (e.g., containing EDTA).

-

The phosphorylated lipid product is separated from the unreacted ATP, often through capture on a membrane or beads.

-

The amount of phosphorylated product is quantified using a suitable detection method (e.g., scintillation counting for radiolabeled ATP or fluorescence/luminescence for non-radioactive methods).

-

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control (DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.

Basophil Activation Assay (Ex Vivo)

Objective: To assess the functional effect of this compound on IgE-mediated basophil activation.

Methodology:

-

Sample: Freshly isolated human peripheral blood mononuclear cells (PBMCs) or whole blood.

-

Reagents: this compound, anti-IgE antibody (or a specific allergen), fluorescently labeled antibodies against basophil surface markers (e.g., CD123, HLA-DR-) and an activation marker (CD63), and a suitable buffer.

-

Procedure:

-

Whole blood or isolated PBMCs are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Basophils are then stimulated with an optimal concentration of anti-IgE antibody to induce degranulation.

-

The cells are stained with a cocktail of fluorescently labeled antibodies.

-

The samples are analyzed by flow cytometry. Basophils are identified based on their specific surface marker profile (e.g., CD123 positive, HLA-DR negative).

-

The percentage of activated basophils is determined by quantifying the expression of CD63 on the surface of the gated basophil population.

-

-

Data Analysis: The percentage of CD63-positive basophils is plotted against the concentration of this compound to determine the EC50 value.

T-Cell Proliferation and Cytokine Production Assays

Methodology:

-

Sample: Purified CD4+ or CD8+ T-cells from human PBMCs.

-

Reagents: this compound, T-cell activation stimuli (e.g., anti-CD3/CD28 beads or specific antigens), proliferation dyes (e.g., CFSE), and reagents for cytokine analysis (e.g., ELISA or multiplex bead array kits).

-

Procedure (Proliferation):

-

T-cells are labeled with a proliferation dye (e.g., CFSE).

-

Labeled cells are cultured in the presence of varying concentrations of this compound or a vehicle control.

-

T-cell proliferation is induced by adding activation stimuli.

-

After a defined incubation period (e.g., 3-5 days), the dilution of the proliferation dye in daughter cells is measured by flow cytometry.

-

-

Procedure (Cytokine Production):

-

T-cells are cultured with this compound and activation stimuli as described above.

-

After 24-72 hours, the cell culture supernatant is collected.

-

The concentration of various cytokines (e.g., IFN-γ, IL-2, IL-10, TNF-α) in the supernatant is quantified using ELISA or a multiplex bead array.

-

-

Data Analysis: The percentage of proliferating cells or the concentration of secreted cytokines is analyzed to determine the inhibitory effect of this compound.

In Vivo Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound in a preclinical model. A specific protocol for an this compound study was not detailed in the search results, so a general methodology is provided.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).

-

Cell Line: A human hematological malignancy cell line (e.g., a lymphoma or leukemia cell line with known PI3K pathway activation).

-

Procedure:

-

The selected cancer cells are injected subcutaneously or intravenously into the mice.

-

Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor volume is measured regularly (for subcutaneous models). For systemic models, disease progression can be monitored by bioluminescence imaging (if cells are engineered to express luciferase) or by monitoring animal weight and health.

-

At the end of the study, tumors and relevant tissues can be collected for further analysis (e.g., histology, western blotting for target modulation).

-

-

Data Analysis: Tumor growth curves are plotted to compare the efficacy of this compound treatment to the vehicle control. Statistical analysis is performed to determine the significance of any observed anti-tumor effects.

Visualizations

Caption: PI3K Signaling Pathway and this compound's Point of Intervention.

Caption: Workflow for Basophil Activation Assay with this compound.

References

Acalisib Target Discovery and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acalisib (also known as GS-9820 or CAL-120) is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[3] Dysregulation of this pathway is a hallmark of various cancers, particularly hematological malignancies, and inflammatory diseases.[4] The delta isoform of PI3K is predominantly expressed in hematopoietic cells, making it an attractive therapeutic target for B-cell malignancies and inflammatory conditions.[3][4] This technical guide provides an in-depth overview of the target discovery and validation of this compound, detailing the quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The selectivity and potency of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound's inhibitory activity.

Table 1: this compound In Vitro Potency against Class I PI3K Isoforms

| Target | IC50 (nM) |

| PI3Kδ | 12.7 - 14 |

| PI3Kγ | 1389 |

| PI3Kβ | 3377 |

| PI3Kα | 5441 |

Data compiled from multiple sources.[1][2][3][5][6]

Table 2: this compound Selectivity against Other Kinases

| Target | IC50 |

| PI3KCIIβ | >10,000 nM |

| hVPS34 | 12,700 nM |

| DNA-PK | 18,700 nM |

| mTOR | >10,000 nM |

Data compiled from multiple sources.[5][6]

Table 3: this compound Cellular Activity

| Assay | Cell Type | Stimulus | Readout | EC50 (nM) |

| Basophil Activation | Human Basophils | FcεRI | CD63 Expression | 14 |

| pAkt Inhibition | Fibroblasts | PDGF (PI3Kα-dependent) | pAkt | 11,585 |

| pAkt Inhibition | Fibroblasts | LPA (PI3Kβ-dependent) | pAkt | 2,069 |

Data compiled from multiple sources.[3]

Signaling Pathway

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the regulation of various cellular functions, including cell survival, proliferation, and metabolism. This compound exerts its therapeutic effect by selectively inhibiting the PI3Kδ isoform, thereby blocking the production of PIP3 and the subsequent downstream signaling cascade in cells where this isoform is critical, such as malignant B-cells.

Caption: PI3K/Akt signaling pathway with this compound's point of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the discovery and validation of this compound.

In Vitro PI3K Enzyme Assay (Adapta™ Universal Kinase Assay)

This assay quantifies the kinase activity of PI3Kδ and the inhibitory effect of this compound by measuring the amount of ADP produced during the kinase reaction.

-

Materials:

-

Recombinant human PI3Kδ enzyme

-

Adapta™ Kinase Assay Kit (including buffer, ATP, ADP, antibody, and tracer)

-

PIP2/PS (phosphatidylinositol-4,5-bisphosphate/phosphatidylserine) lipid vesicles

-

This compound (or other test compounds) dissolved in DMSO

-

384-well plates

-

Microplate reader

-

-

Protocol:

-

Prepare a reaction buffer containing the appropriate concentrations of PIP2/PS vesicles and DTT.

-

Serially dilute this compound in DMSO and then add to the reaction buffer.

-

Add the recombinant PI3Kδ enzyme to the wells containing the reaction buffer and this compound.

-

Initiate the kinase reaction by adding ATP to a final concentration that is at or near the Km for ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the Adapta™ detection mix, which includes an antibody-tracer pair that binds to ADP.

-

Incubate for 30 minutes at room temperature to allow for the development of the detection signal.

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible microplate reader.

-

Calculate the percent inhibition of PI3Kδ activity at each this compound concentration and determine the IC50 value using a suitable data analysis software.

-

Cellular p-Akt Western Blotting Assay

This assay measures the ability of this compound to inhibit the PI3K pathway in a cellular context by quantifying the phosphorylation of Akt (a downstream effector of PI3K).

-

Materials:

-

Hematopoietic cell line (e.g., a lymphoma or leukemia cell line)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Stimulating agent (e.g., anti-IgM, chemokines)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed the cells in a multi-well plate and culture overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agonist to activate the PI3K pathway.

-

After a short incubation period, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the effect of this compound on Akt phosphorylation.

-

In Vivo Tumor Xenograft Model

This study evaluates the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice)

-

Human lymphoma or leukemia cell line for implantation

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Protocol:

-

Subcutaneously inject a suspension of the tumor cells into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control to the respective groups daily via oral gavage.

-

Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Compare the tumor growth between the this compound-treated and vehicle-treated groups to determine the anti-tumor efficacy.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflow for this compound's target discovery and validation, and the logical relationship between target inhibition and its therapeutic effects.

Caption: Experimental workflow for this compound's target validation.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. From Biology to Therapy: The CLL Success Story - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Acalisib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pharmacodynamics of Acalisib (also known as GS-9820 or CAL-120), a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) delta (δ) isoform. This compound has been investigated for its potential in treating certain hematological malignancies.[1][2] This document details its mechanism of action, selectivity profile, and its effects on key cellular signaling pathways, supported by experimental data and detailed methodologies.

Mechanism of Action

This compound is an inhibitor of the delta isoform of the 110 kDa catalytic subunit of class IA phosphoinositide-3 kinases (PI3K).[3] By selectively targeting PI3Kδ, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] The reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as protein kinase B). This inhibition of the PI3K/Akt signaling pathway ultimately results in reduced cell proliferation, survival, and differentiation, particularly in cells where this pathway is aberrantly active.[3][4] The PI3Kδ isoform is predominantly expressed in hematopoietic cells, making it a targeted therapy for certain B-cell malignancies.[2]

Selectivity and Potency

This compound demonstrates high selectivity for the PI3Kδ isoform over other class I PI3K enzymes. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory activity of this compound against various kinases has been quantified using in vitro kinase assays.

| Target Enzyme | IC50 (nM) |

| PI3Kδ | 12.7 [5][6] |

| PI3Kγ | 1,389[5][6] |

| PI3Kβ | 3,377[5][6] |

| PI3Kα | 5,441[5][6] |

| mTOR | >10,000[5] |

| DNA-PK | 18,700[5] |

Table 1: In vitro inhibitory activity of this compound against Class I PI3K isoforms and other kinases.

The data clearly indicates that this compound is significantly more potent against PI3Kδ compared to other PI3K isoforms and related kinases.

Cellular Effects

The pharmacodynamic effects of this compound have been demonstrated in various cellular contexts, particularly in cells of hematopoietic origin.

Inhibition of Downstream Signaling

This compound effectively suppresses the phosphorylation of Akt, a key downstream effector of PI3K. In fibroblast models, high concentrations of this compound were required to inhibit PDGF-induced (PI3Kα-dependent) and LPA-induced (PI3Kβ-dependent) pAkt, further highlighting its selectivity for PI3Kδ-mediated signaling.[4][5]

| Cellular Pathway | IC50 (nM) |

| PDGF-induced pAkt (PI3Kα) | 11,585[5] |

| LPA-induced pAkt (PI3Kβ) | 2,069[5][6] |